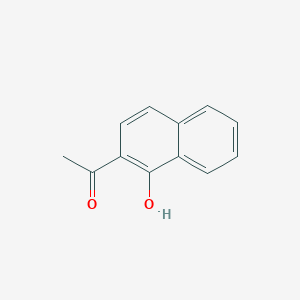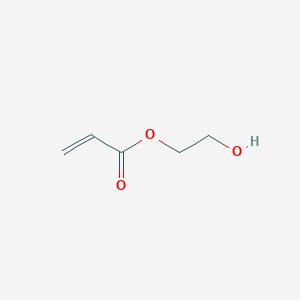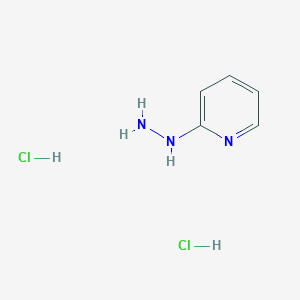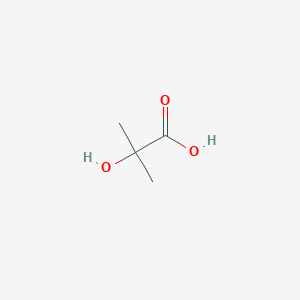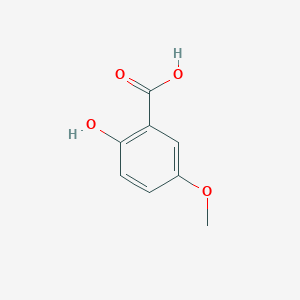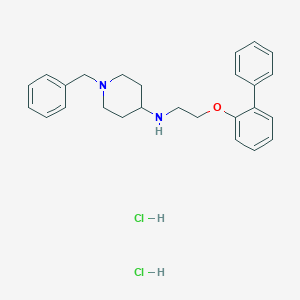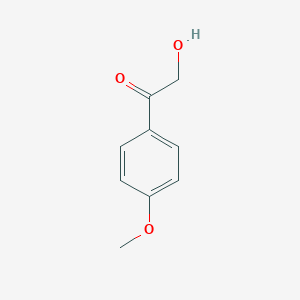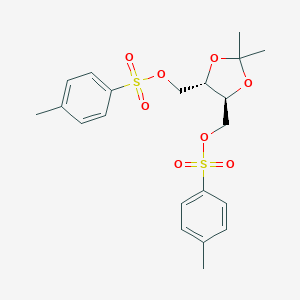
(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol
Overview
Description
(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol: is a chiral organic compound that has garnered interest in various fields of chemistry and biochemistry. This compound is characterized by its tosyl (p-toluenesulfonyl) groups and isopropylidene acetal protecting groups, which contribute to its stability and reactivity. It is often used as an intermediate in the synthesis of more complex molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol typically involves multiple steps, starting from readily available starting materials. One common route includes the protection of the hydroxyl groups of L-threitol with isopropylidene to form 2,3-O-isopropylidene-L-threitol. This intermediate is then subjected to tosylation using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol undergoes various chemical reactions, including:
Substitution Reactions: The tosyl groups can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction Reactions: The compound can be reduced to remove the tosyl groups, often using reagents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Though less common, the compound can undergo oxidation under specific conditions to introduce new functional groups.
Common Reagents and Conditions:
Tosylation: Tosyl chloride in the presence of pyridine or triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as sodium azide (NaN3), sodium methoxide (NaOMe), or thiols.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions yield derivatives with new functional groups replacing the tosyl groups, while reduction reactions yield the deprotected alcohol.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol is used as a building block for the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and potential therapeutic agents. Its chiral nature makes it valuable in the development of enantiomerically pure drugs.
Industry: In the chemical industry, it is used in the production of fine chemicals and as an intermediate in the synthesis of various specialty chemicals.
Mechanism of Action
The mechanism of action of (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol involves its ability to act as a protecting group and a leaving group in various chemical reactions. The tosyl groups are electron-withdrawing, making the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in substitution reactions where the tosyl group is replaced by other nucleophiles.
Comparison with Similar Compounds
1,4-di-O-Tosyl-2,3-O-isopropylidene-D-threitol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1,4-di-O-Tosyl-2,3-O-isopropylidene-L-erythritol: A diastereomer with a different configuration at one of the chiral centers.
Uniqueness: (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Properties
IUPAC Name |
[(4S,5S)-2,2-dimethyl-5-[(4-methylphenyl)sulfonyloxymethyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8S2/c1-15-5-9-17(10-6-15)30(22,23)26-13-19-20(29-21(3,4)28-19)14-27-31(24,25)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-4H3/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFDKWNWYAXRNJ-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@@H](OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37002-45-2 | |
| Record name | 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4S,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37002-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037002452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S-trans)-2,2-dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



